Benzo(a)pyrene 7,8-dihydrodiol

Chemical Carcinogenesis Tumor Initiation PAH Metabolism

Researchers requiring the bay-region diol epoxide pathway's obligate precursor for DNA adduct studies cannot substitute with 4,5- or 9,10-dihydrodiols or pre-formed BPDE. This compound is the uniquely positioned proximate carcinogen, essential for two-stage carcinogenesis models and for evaluating partitioning between P450-epoxidation and AKR-mediated o-quinone formation. - Exclusive precursor to the ultimate carcinogen BPDE; only dihydrodiol isomer with near-equivalent tumor-initiating potency to parent BaP. - Enables studies of competing bioactivation pathways (P450, AKR, lipoxygenase, myeloperoxidase) inaccessible to downstream metabolites. - Supplied with comprehensive analytical documentation to ensure experimental reproducibility.

Molecular Formula C20H14O2
Molecular Weight 286.3 g/mol
CAS No. 13345-25-0
Cat. No. B196079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(a)pyrene 7,8-dihydrodiol
CAS13345-25-0
Synonyms7,8-dihydro 7,8-dihydroxybenzo(a)pyrene
7,8-dihydro-7,8-dihydroxybenzopyrene
7,8-dihydrobenzo(a)pyrene-7,8-diol
7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene
benzo(a)pyrene 7,8-dihydrodiol
benzo(a)pyrene 7,8-dihydrodiol, (7R-trans)-isomer
benzo(a)pyrene 7,8-dihydrodiol, (7S-trans)-isomer
benzo(a)pyrene 7,8-dihydrodiol, (cis)-isomer
benzo(a)pyrene 7,8-dihydrodiol, (trans)-(+-)-isomer
benzo(a)pyrene 7,8-dihydrodiol, (trans)-isomer
benzopyrene-7,8-dihydrodiol
BP-7,8 diol
trans-7,8-dihydroxy-7,8-dihydrobenzo(a)pyrene
trans-benzopyrene 7,8-dihydrodiol
Molecular FormulaC20H14O2
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2
InChIInChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H
InChIKeyYDXRLMMGARHIIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(a)pyrene 7,8-dihydrodiol Overview


Benzo(a)pyrene 7,8-dihydrodiol (BaP-7,8-dihydrodiol; (±)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene), with CAS 13345-25-0 and molecular formula C₂₀H₁₄O₂, is a polycyclic aromatic hydrocarbon (PAH) derivative that functions as the proximate carcinogenic metabolite of benzo[a]pyrene [1]. It is generated via cytochrome P450 (primarily CYP1A1/1B1)-mediated epoxidation of benzo[a]pyrene at the 7,8-position followed by epoxide hydrolase-catalyzed hydrolysis [2]. Unlike terminal detoxification metabolites, BaP-7,8-dihydrodiol serves as the essential precursor to the ultimate carcinogen, benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), which forms covalent DNA adducts predominantly at deoxyguanosine residues [3]. The compound exists as a racemic mixture of (+)- and (−)-enantiomers, with the (+)-enantiomer demonstrating preferential metabolic activation to the more mutagenic anti-BPDE diastereomer [4].

Benzo(a)pyrene 7,8-dihydrodiol: Why Substitution Fails


Generic substitution among benzo[a]pyrene dihydrodiols (4,5-, 7,8-, and 9,10-dihydrodiol) or between the 7,8-dihydrodiol and its terminal epoxide derivative is scientifically invalid due to fundamental differences in biochemical fate, carcinogenic potency, and metabolic routing. The 7,8-dihydrodiol is uniquely positioned in the bay-region activation pathway as the obligate proximate carcinogen that undergoes stereoselective epoxidation at the adjacent 9,10-double bond to form the DNA-reactive BPDE [1]. In contrast, the 4,5- and 9,10-dihydrodiols do not contain an adjacent double bond capable of forming a bay-region diol epoxide and are primarily detoxification products or minor metabolites [2]. Furthermore, the 7,8-dihydrodiol is subject to multiple competing bioactivation pathways beyond P450-mediated epoxidation—including aldo-keto reductase (AKR)-mediated o-quinone formation [3], lipoxygenase-catalyzed epoxidation [4], and myeloperoxidase-mediated dialdehyde generation [5]—that are not accessible to the pre-formed BPDE standard. The catalytic efficiency of these activation pathways varies substantially across enzyme isoforms and cellular redox states, meaning that experimental outcomes (mutagenicity, DNA adduct spectra, chemiluminescence signals) are exquisitely sensitive to whether the 7,8-dihydrodiol or a downstream product is employed [3]. Consequently, substitution with 9,10-dihydrodiol, 4,5-dihydrodiol, or BPDE will yield quantitatively and qualitatively divergent data in any system where metabolic competence is present or being evaluated.

Benzo(a)pyrene 7,8-dihydrodiol Comparative Evidence


Tumor Initiation by Dihydrodiol Isomers

In a 52-week mouse skin initiation-promotion study, a single topical application of 25 μg of BaP-7,8-dihydrodiol produced tumor initiation activity nearly equivalent to the parent compound benzo[a]pyrene itself, while the 4,5- and 9,10-dihydrodiol regioisomers exhibited significantly lower activity [1]. This comparative study establishes the 7,8-dihydrodiol as the only dihydrodiol isomer with near-complete retention of the parent carcinogen's initiating potency.

Chemical Carcinogenesis Tumor Initiation PAH Metabolism

Metabolic Partitioning: P450 vs. AKR

Reconstituted in vitro systems comparing human P450 (1A1, 1B1) and AKR (AKR1A1, AKR1C1-1C4) mediated metabolism of (±)-BaP-7,8-dihydrodiol demonstrated that P450 isoforms yielded substantially greater kcat/Km values than AKR enzymes [1]. At an NADPH/NAD+ ratio of 0.001, P450 and AKR enzymes competed equally for the 7,8-dihydrodiol substrate; however, the resting NADPH/NAD+ ratio in A549 human lung adenocarcinoma cells was determined to be 0.28, favoring the P450 pathway when enzymes are equally expressed [1].

Enzyme Kinetics Metabolic Activation Redox Biology

Lipoxygenase-Mediated Epoxidation Pathway

BaP-7,8-dihydrodiol undergoes epoxidation catalyzed by 5- and 15-lipoxygenase in the presence of arachidonic acid, γ-linolenic acid, or 15-HPETE, forming the anti-9,10-epoxy-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene isomer in greater quantities than the syn isomer—a stereochemical signature indicative of peroxyl radical-mediated epoxidation [1]. The initial rate of oxygen consumption was approximately 55-fold greater with arachidonic acid than with 15-HPETE, though the time course of epoxidation was similar [1]. This P450-independent pathway is uniquely accessible to the 7,8-dihydrodiol and not to BPDE or other dihydrodiol isomers.

Lipoxygenase Alternative Bioactivation Peroxyl Radical

CYP1B1 vs. CYP1A1 Catalytic Efficiency

Kinetic analysis of recombinant human P450 isoforms demonstrated that the Vmax/Km ratio for the formation of trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene was 3.2-fold higher with CYP1B1 than with CYP1A1 [1]. This isoform-specific difference in catalytic efficiency establishes CYP1B1 as a principal enzyme in the generation of this proximate carcinogen, with implications for tissue-specific and inter-individual variability in BaP activation.

Cytochrome P450 Enzyme Kinetics Metabolite Formation

Myeloperoxidase-Mediated Dialdehyde Formation

Incubations of BaP-7,8-dihydrodiol with phorbol ester-stimulated human polymorphonuclear leukocytes or a myeloperoxidase/taurine/hydrogen peroxide system produced a prolonged (>60 min) chemiluminescence response and yielded a novel dialdehyde product resulting from bond breakage of a ring via dioxetane formation [1]. Characterization by UV, NMR, and MS confirmed a pyrene derivative with two side chains containing covalently attached taurine via imine formation [1]. This electrophilic species is distinct from BPDE and is not generated from 4,5- or 9,10-dihydrodiols or from pre-formed BPDE.

Myeloperoxidase Alternative Bioactivation Dialdehyde

7,8-Dihydrodiol as Urinary Biomarker

Evaluation of 4,5-dihydrodiol-benzo[a]pyrene and 7,8-dihydrodiol-benzo[a]pyrene as urinary biomarkers revealed that 7,8-diolBaP is detectable and trackable in human urine following controlled dermal exposure to coal tar-containing shampoo, providing a compound-specific alternative to the non-carcinogen-derived biomarker 1-hydroxypyrene (1-OHP) [1]. While 3-hydroxybenzo[a]pyrene (3-OHBaP) is the most developed BaP metabolite biomarker, its predominant fecal excretion and renal retention complicate urinary monitoring [1]. The 7,8-dihydrodiol offers superior specificity for BaP exposure assessment compared to 1-OHP, which reflects total PAH exposure but lacks direct carcinogenic risk correlation.

Biomonitoring Urinary Biomarkers Occupational Exposure

Benzo(a)pyrene 7,8-dihydrodiol Research Applications


Mouse Skin Carcinogenesis Studies

For two-stage skin carcinogenesis experiments employing initiation-promotion protocols, BaP-7,8-dihydrodiol is the only dihydrodiol isomer that retains near-equivalent tumor-initiating potency to the parent BaP [1]. Studies requiring comparison of metabolic activation efficiency across different initiation doses or vehicle formulations should use the 7,8-dihydrodiol rather than 4,5- or 9,10-dihydrodiols, which exhibit significantly lower initiating activity and thus fail to model the bay-region activation pathway [1].

P450 vs. AKR Pathway Reconstitution

Experiments designed to quantify the partitioning of BaP-7,8-dihydrodiol between P450-mediated epoxidation (yielding BPDE) and AKR-mediated oxidation (yielding o-quinones) require the 7,8-dihydrodiol as the substrate, as downstream metabolites (BPDE, o-quinones) cannot recapitulate the redox-dependent competition [2]. This is particularly critical for studies evaluating the effect of NADPH/NAD+ ratio variation on activation pathway selection [2].

Non-P450 Bioactivation in Inflammatory Tissues

Research focused on alternative bioactivation mechanisms in tissues with high lipoxygenase expression (pulmonary epithelium, placenta, inflammatory lesions) or myeloperoxidase activity (neutrophils, sites of chronic inflammation) must employ BaP-7,8-dihydrodiol as the substrate [3][4]. Pre-formed BPDE is unsuitable for these studies because lipoxygenase-mediated epoxidation proceeds via a peroxyl radical mechanism producing distinct anti/syn stereoisomer ratios, and myeloperoxidase generates a unique dialdehyde electrophile not formed from BPDE [3][4].

BaP-Specific Urinary Biomonitoring Assays

Analytical laboratories developing HPLC/FLD or GC/MS methods for occupational or environmental biomonitoring of BaP exposure should include 7,8-dihydrodiol-benzo[a]pyrene as an analytical standard for targeted metabolite quantification [5]. Unlike the widely used 1-hydroxypyrene biomarker (which reflects non-carcinogenic PAH exposure), 7,8-diolBaP provides compound-specific BaP exposure information and is more readily detected in urine than 3-OHBaP, which undergoes extensive fecal excretion and renal retention [5].

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